2-(4-Methoxycyclohexyl)benzo[d]thiazole
Description
2-(4-Methoxyphenyl)benzo[d]thiazole is a benzothiazole derivative characterized by a methoxy-substituted phenyl ring at the 2-position of the benzothiazole scaffold. It is synthesized via a solvent-free microwave-assisted reaction between 4-methoxybenzaldehyde and o-aminothiophenol in the presence of silica gel, achieving a high yield of 94% . The compound exhibits a melting point of 393 K (392–394 K) and has been characterized using $ ^1H $-NMR, mass spectrometry, and elemental analysis . Its molecular structure (C${14}$H${11}$NOS) features a planar benzothiazole core and a methoxyphenyl ring, with a dihedral angle of approximately 8.76° between the two aromatic systems in related analogs . This compound serves as a precursor for further functionalization in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H17NOS |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-(4-methoxycyclohexyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H17NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
FZRQAEBCBGKVSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexyl)benzo[d]thiazole typically involves the reaction of 4-methoxy-cyclohexylamine with 2-chlorobenzothiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohexyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2-(4-Methoxycyclohexyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycyclohexyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The microwave-assisted method for the target compound (94% yield) outperforms traditional reflux or acid-catalyzed methods (e.g., 85% for 3a) .
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and stability, whereas electron-withdrawing groups (e.g., chlorine in 5-chloro analogs) may alter electronic properties for biological activity .
Enzyme Induction Activity
Evidence from 2-phenylbenzothiazole derivatives (e.g., 2-(4'-cyanophenyl)-benzothiazole) demonstrates that substituents at the 4'-position significantly influence benzpyrene hydroxylase induction. For example:
Monoamine Oxidase (MAO) Inhibition
Physicochemical Properties
| Property | 2-(4-Methoxyphenyl)benzo[d]thiazole | 2-Phenylbenzo[d]thiazole | 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 241.31 | 213.28 | 314.36 |
| LogP (Predicted) | 3.8 | 3.5 | 4.2 |
| Aqueous Solubility | Low | Low | Very low |
Notes:
Conflicts in Data :
- While emphasizes substituent-driven bioactivity, and focus on synthetic accessibility without biological data, underscoring the need for integrated studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
